Smac-based peptide

Description

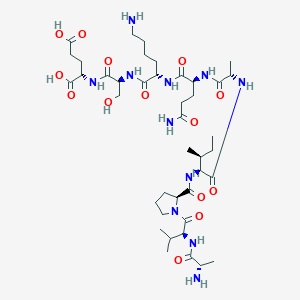

Structure

2D Structure

Properties

Molecular Formula |

C41H71N11O14 |

|---|---|

Molecular Weight |

942.1 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]pentanedioic acid |

InChI |

InChI=1S/C41H71N11O14/c1-7-21(4)32(51-38(62)28-12-10-18-52(28)40(64)31(20(2)3)50-33(57)22(5)43)39(63)45-23(6)34(58)46-25(13-15-29(44)54)36(60)47-24(11-8-9-17-42)35(59)49-27(19-53)37(61)48-26(41(65)66)14-16-30(55)56/h20-28,31-32,53H,7-19,42-43H2,1-6H3,(H2,44,54)(H,45,63)(H,46,58)(H,47,60)(H,48,61)(H,49,59)(H,50,57)(H,51,62)(H,55,56)(H,65,66)/t21-,22-,23-,24-,25-,26-,27-,28-,31-,32-/m0/s1 |

InChI Key |

KOTUIJBXPGUBTH-GDVWXNPYSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](C(C)C)NC(=O)[C@H](C)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C1CCCN1C(=O)C(C(C)C)NC(=O)C(C)N |

Origin of Product |

United States |

Foundational & Exploratory

The Dawn of a New Apoptotic Era: A Technical Guide to the Discovery and History of Smac Mimetic Compounds

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The evasion of apoptosis, or programmed cell death, is a hallmark of cancer. A key family of proteins responsible for this resistance are the Inhibitor of Apoptosis Proteins (IAPs). The discovery of the endogenous IAP antagonist, Second Mitochondria-derived Activator of Caspases (Smac)/DIABLO, unveiled a critical vulnerability in cancer cells. This guide provides a comprehensive technical overview of the discovery and history of Smac mimetic compounds, small molecules designed to mimic the action of Smac and resensitize cancer cells to apoptosis. We will delve into the core scientific principles, key experimental methodologies, and the evolution of these promising therapeutic agents, presenting quantitative data and signaling pathways in a clear and accessible format for researchers and drug development professionals.

Introduction: The IAP-Smac Axis as a Therapeutic Target

The Inhibitor of Apoptosis (IAP) family of proteins, including X-linked IAP (XIAP), cellular IAP1 (cIAP1), and cellular IAP2 (cIAP2), are frequently overexpressed in tumor cells, contributing to therapeutic resistance.[1][2] These proteins act as endogenous brakes on apoptosis by directly binding to and inhibiting caspases, the key executioner enzymes of programmed cell death.

The discovery of Smac/DIABLO, a protein released from the mitochondria in response to apoptotic stimuli, revolutionized the field.[3] The N-terminal tetrapeptide motif, Alanine-Valine-Proline-Isoleucine (AVPI), of mature Smac was identified as the critical IAP-binding element.[3][4] This tetrapeptide binds to a conserved groove on the Baculoviral IAP Repeat (BIR) domains of IAPs, displacing caspases and thereby promoting apoptosis.[4] This natural mechanism of IAP antagonism provided a clear blueprint for the rational design of small molecule Smac mimetics.[5]

The Genesis of Smac Mimetics: From Peptides to Potent Drugs

The initial exploration into mimicking Smac function began with peptide-based molecules corresponding to the N-terminus of the Smac protein. While these peptides demonstrated the feasibility of targeting IAPs, their poor cell permeability and metabolic instability limited their therapeutic potential. This led to a focused effort in medicinal chemistry to develop non-peptidic, small molecule mimetics with improved pharmacological properties.

A significant breakthrough was the development of compounds based on accessible scaffolds, such as the[5][6]-bicyclic core, that could effectively mimic the key interactions of the AVPI peptide.[7] This structural framework allowed for systematic modifications to optimize binding affinity, cell permeability, and overall efficacy.

Over the last decade, these efforts have yielded a diverse array of both monovalent and bivalent Smac mimetics. Monovalent compounds contain a single IAP-binding pharmacophore, while bivalent mimetics feature two such units connected by a linker, designed to mimic the dimeric nature of the native Smac protein and potentially offer enhanced avidity and potency.[8] Several of these compounds have progressed into clinical trials, including LCL161, Birinapant (a bivalent mimetic), and GDC-0152.[3]

Mechanism of Action: A Two-Pronged Attack on Cancer Cells

The primary mechanism of action of Smac mimetics is more complex than simple caspase disinhibition. It involves a sophisticated interplay with cellular signaling pathways, primarily the NF-κB and TNFα pathways.

Upon entering a cancer cell, Smac mimetics bind to the BIR domains of cIAP1 and cIAP2. This binding induces a conformational change that triggers the E3 ubiquitin ligase activity of the cIAPs, leading to their auto-ubiquitination and subsequent rapid degradation by the proteasome.

The degradation of cIAPs has two major consequences:

-

Activation of the Non-Canonical NF-κB Pathway: The degradation of cIAP1/2 leads to the stabilization of NF-κB-inducing kinase (NIK). Accumulated NIK activates the non-canonical NF-κB pathway, which can lead to the transcription of various genes, including the pro-inflammatory cytokine, Tumor Necrosis Factor-alpha (TNFα).

-

Sensitization to TNFα-mediated Apoptosis: The loss of cIAP1/2 also alters the composition of the TNF Receptor 1 (TNFR1) signaling complex. This shifts the balance from pro-survival signaling to the formation of a pro-apoptotic complex containing RIPK1 and caspase-8, leading to caspase-8 activation and initiation of the apoptotic cascade.

In many cancer cells, the TNFα produced as a result of NF-κB activation acts in an autocrine or paracrine manner, creating a positive feedback loop that drives robust apoptotic cell death.

Quantitative Analysis of Smac Mimetic Activity

The potency of Smac mimetics is typically quantified by their binding affinity to various IAP proteins and their cellular activity in inducing apoptosis or inhibiting cell growth. The following tables summarize key quantitative data for several prominent Smac mimetic compounds.

Table 1: Binding Affinities (Ki, Kd, or IC50 in nM) of Selected Smac Mimetics for IAP Proteins

| Compound | Type | XIAP BIR3 | cIAP1 BIR3 | cIAP2 BIR3 | ML-IAP BIR | Reference(s) |

| GDC-0152 | Monovalent | 28 | 17 | 43 | 14 | [9] |

| LCL161 | Monovalent | 35 (IC50) | 0.4 (IC50) | - | - | [3] |

| Birinapant (TL32711) | Bivalent | 45 (Kd) | < 1 (Kd) | 36 (Ki) | - | [3] |

| SM-164 | Bivalent | 1.39 (IC50, for BIR2-BIR3) | - | - | - | [8] |

Note: The specific assay conditions and protein constructs used can influence the reported values. Refer to the cited literature for detailed experimental information.

Table 2: Cellular Activity (IC50 in nM) of Selected Smac Mimetics in Cancer Cell Lines

| Compound | Cell Line | Assay Type | IC50 (nM) | Reference(s) |

| GDC-0152 | MDA-MB-231 (Breast) | Cell Viability | ~100 | [9] |

| LCL161 | Hep3B (Hepatocellular) | Cell Viability | 10230 | [10] |

| Birinapant | COLO 205 (Colon) | Cell Viability | 10 | [4] |

| SM-164 | HL-60 (Leukemia) | Apoptosis Induction | ~1 | [8] |

Key Experimental Protocols

The discovery and characterization of Smac mimetics rely on a suite of biochemical and cell-based assays. Below are detailed methodologies for key experiments.

Synthesis of a[5][6]-Bicyclic Core Smac Mimetic (Exemplary Protocol)

The synthesis of Smac mimetics often involves multi-step organic chemistry procedures to construct the core scaffold and append the necessary functional groups that mimic the AVPI peptide. The following is a generalized workflow for the synthesis of a[5][6]-bicyclic core structure.

Caption: Generalized synthetic workflow for a bicyclic Smac mimetic.

Detailed Steps (Conceptual):

-

Scaffold Synthesis: The synthesis typically begins with the construction of the core bicyclic lactam. This is often achieved through a series of reactions including, but not limited to, cyclization, condensation, and reduction reactions, starting from commercially available chiral precursors.

-

Side Chain Incorporation: Key side chains that mimic the valine and isoleucine residues of the AVPI motif are introduced. This is often accomplished through standard peptide coupling methodologies, where the carboxylic acid of the side chain precursor is activated and reacted with an amine on the core scaffold.

-

Functional Group Manipulation and Deprotection: Protecting groups, such as Boc (tert-butyloxycarbonyl), are used throughout the synthesis to prevent unwanted side reactions. The final step involves the removal of these protecting groups, typically under acidic conditions (e.g., using trifluoroacetic acid), to yield the final, active compound.

-

Purification and Characterization: The final product is purified to a high degree using techniques like High-Performance Liquid Chromatography (HPLC). The structure and purity are confirmed by analytical methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Fluorescence Polarization (FP) Assay for IAP Binding

Fluorescence polarization is a powerful technique to quantify the binding affinity of Smac mimetics to IAP proteins in a homogeneous format.

Caption: Principle of the competitive fluorescence polarization assay.

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of the purified IAP protein (e.g., XIAP BIR3 domain) in an appropriate assay buffer (e.g., PBS with 0.01% Tween-20).

-

Prepare a stock solution of a fluorescently labeled peptide tracer that is known to bind to the IAP protein (e.g., FITC-AVPI).

-

Prepare serial dilutions of the Smac mimetic compound to be tested.

-

-

Assay Setup:

-

In a 384-well, low-binding black plate, add a fixed concentration of the IAP protein and the fluorescent tracer to each well. The concentration of the tracer should be low (in the low nanomolar range) and the IAP protein concentration should be chosen to yield a significant polarization signal upon tracer binding.

-

Add the serially diluted Smac mimetic compounds to the wells. Include control wells with no compound (maximum polarization) and wells with tracer only (minimum polarization).

-

-

Incubation:

-

Incubate the plate at room temperature for a sufficient time to allow the binding equilibrium to be reached (e.g., 30-60 minutes), protected from light.

-

-

Measurement:

-

Measure the fluorescence polarization of each well using a plate reader equipped with the appropriate excitation and emission filters for the fluorophore used.

-

-

Data Analysis:

-

The fluorescence polarization values are plotted against the logarithm of the Smac mimetic concentration.

-

The data are fitted to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the Smac mimetic that displaces 50% of the bound tracer.

-

The IC50 value can be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation, taking into account the concentration and affinity of the fluorescent tracer.

-

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay is used to quantify the percentage of cells undergoing apoptosis and necrosis following treatment with Smac mimetics.

Caption: Workflow for quantifying apoptosis using Annexin V and PI.

Protocol:

-

Cell Culture and Treatment:

-

Seed cancer cells in a multi-well plate at an appropriate density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the Smac mimetic compound for a specified period (e.g., 24-48 hours). Include an untreated control.

-

-

Cell Harvesting:

-

For adherent cells, gently detach the cells using a non-enzymatic cell dissociation solution to maintain cell membrane integrity. Collect both the detached and adherent cells. For suspension cells, collect the cells by centrifugation.

-

-

Staining:

-

Wash the cells with cold PBS and then resuspend them in 1X Annexin V binding buffer.

-

Add Annexin V conjugated to a fluorophore (e.g., FITC) and Propidium Iodide (PI) to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells on a flow cytometer.

-

Use appropriate compensation controls to correct for spectral overlap between the fluorophores.

-

Acquire data for a sufficient number of events (e.g., 10,000 cells) per sample.

-

-

Data Interpretation:

-

The cell population is gated into four quadrants based on their fluorescence intensity:

-

Annexin V- / PI-: Live cells

-

Annexin V+ / PI-: Early apoptotic cells

-

Annexin V+ / PI+: Late apoptotic or necrotic cells

-

Annexin V- / PI+: Necrotic cells (due to membrane damage during processing)

-

-

The percentage of cells in each quadrant is quantified to determine the extent of apoptosis induced by the Smac mimetic.

-

Signaling Pathways in Detail

The following diagrams illustrate the key signaling pathways modulated by Smac mimetic compounds.

Smac Mimetic-Induced cIAP Degradation and NF-κB Activation

Caption: Activation of the non-canonical NF-κB pathway by Smac mimetics.

TNFα-Dependent Apoptosis Induced by Smac Mimetics

Caption: TNFα signaling in the presence and absence of Smac mimetics.

Conclusion and Future Directions

The discovery and development of Smac mimetic compounds represent a triumph of rational drug design, translating a fundamental understanding of apoptosis regulation into a promising new class of cancer therapeutics. By targeting the IAP family of proteins, these agents can overcome a key mechanism of tumor cell survival. The elucidation of their complex mechanism of action, involving the intricate interplay between IAP degradation, NF-κB signaling, and TNFα-mediated apoptosis, has opened up new avenues for combination therapies.

Future research in this field will likely focus on several key areas:

-

Development of more selective Smac mimetics: Designing compounds that preferentially target specific IAP family members could lead to improved therapeutic windows and reduced off-target effects.

-

Combination Strategies: Combining Smac mimetics with other anti-cancer agents, such as chemotherapy, targeted therapies, and immunotherapy, holds great promise for synergistic activity.

-

Biomarker Discovery: Identifying predictive biomarkers to select patients who are most likely to respond to Smac mimetic therapy is crucial for their successful clinical implementation.

The journey from the discovery of Smac to the clinical evaluation of its mimetics has been a remarkable one, and these compounds continue to hold significant potential in the ongoing fight against cancer.

References

- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Facebook [cancer.gov]

- 3. mdpi.com [mdpi.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. kumc.edu [kumc.edu]

- 7. Design, Synthesis and Evaluation of Tricyclic, Conformationally Constrained Small-Molecule Mimetics of Second Mitochondria-derived Activator of Caspases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. The Discovery of a Potent Small-Molecule Antagonist of Inhibitor of Apoptosis (IAP) Proteins and Clinical Candidate for the Treatment of Cancer (GDC-0152) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

The Critical Handshake: A Technical Guide to the Sm-ac N-terminal Peptide and IAP BIR Domain Interaction

For Researchers, Scientists, and Drug Development Professionals

Introduction

The intricate dance between pro-apoptotic and anti-apoptotic proteins is a cornerstone of cellular homeostasis, and its dysregulation is a hallmark of cancer. Central to this balance is the interaction between the Second Mitochondria-derived Activator of Caspases (Smac) and the Inhibitor of Apoptosis Proteins (IAPs). Upon apoptotic stimuli, Smac is released from the mitochondria into the cytosol, where it antagonizes IAPs, thereby promoting programmed cell death. This technical guide provides an in-depth exploration of the core interaction: the binding of the N-terminal peptide of Smac to the Baculovirus IAP Repeat (BIR) domains of IAPs. Understanding this critical handshake is paramount for the rational design of Smac mimetic drugs, a promising class of cancer therapeutics.

Molecular Recognition: The Smac N-terminus and IAP BIR Domains

The inhibitory function of IAPs is mediated by their BIR domains.[1] The human IAP family consists of eight members, with XIAP, cIAP1, and cIAP2 being the most studied for their roles in apoptosis regulation.[2][3] These proteins contain one to three BIR domains, which are zinc-binding folds of approximately 70 amino acids that mediate protein-protein interactions.[1][4]

The interaction between Smac and IAPs is primarily mediated by the N-terminal tetrapeptide, Ala-Val-Pro-Ile (AVPI), which is exposed after the proteolytic cleavage of the mitochondrial targeting sequence of Smac.[5][6] This AVPI motif binds to a conserved surface groove on the BIR domains of IAPs.[6][7]

-

XIAP: In X-linked IAP (XIAP), both the BIR2 and BIR3 domains can bind to the Smac N-terminal peptide. The BIR3 domain of XIAP is responsible for inhibiting caspase-9, while the linker region preceding the BIR2 domain inhibits caspases-3 and -7.[5][6][8] The binding of Smac to the BIR3 domain competitively displaces caspase-9, while its interaction with the BIR2 domain is thought to sterically hinder the inhibition of effector caspases.[8]

-

cIAP1 and cIAP2: For cellular IAPs (cIAP1 and cIAP2), the BIR3 domain is the primary site of interaction with the Smac N-terminal peptide.[5][9] Unlike XIAP, cIAPs do not directly inhibit caspases but rather function as E3 ubiquitin ligases, targeting themselves and other proteins for proteasomal degradation.[1][10] The binding of Smac or Smac mimetics to the cIAP BIR3 domain induces a conformational change that promotes the dimerization of their C-terminal RING domains, leading to their auto-ubiquitination and subsequent degradation.[10][11]

The structural basis for this recognition has been elucidated by X-ray crystallography and NMR spectroscopy, revealing that the N-terminal alanine of the AVPI motif inserts into a hydrophobic pocket on the BIR domain and forms crucial hydrogen bonds.[6][12] The subsequent residues make additional hydrophobic and van der Waals contacts within the binding groove.[12]

Signaling Pathways and Therapeutic Implications

The binding of Smac to IAPs initiates a cascade of events that ultimately leads to apoptosis. Smac mimetics are small molecules designed to mimic the N-terminal AVPI motif of Smac and thereby antagonize IAP function.[9]

Canonical Smac/IAP Signaling Pathway

The diagram below illustrates the canonical pathway of Smac-mediated apoptosis induction.

Mechanism of Action of Smac Mimetics

Smac mimetics induce cancer cell death through two primary mechanisms, often dependent on the cellular context.[11][13]

-

XIAP Antagonism and Direct Apoptosis: By binding to XIAP, Smac mimetics relieve the inhibition of caspases, leading to direct apoptotic cell death.[5]

-

cIAP1/2 Degradation and TNFα-Dependent Apoptosis: Smac mimetics bind to cIAP1 and cIAP2, inducing their auto-ubiquitination and proteasomal degradation.[5][13] The loss of cIAPs leads to the stabilization of NF-κB-inducing kinase (NIK), activating the non-canonical NF-κB pathway.[13] This, in turn, can lead to the production of tumor necrosis factor-alpha (TNFα), which acts in an autocrine or paracrine manner to induce apoptosis.[11][13]

The following diagram depicts the dual mechanism of action of Smac mimetics.

Quantitative Analysis of the Smac-IAP Interaction

The affinity of the Smac N-terminal peptide and its mimetics for various IAP BIR domains has been quantified using several biophysical techniques. The table below summarizes key binding affinity data from the literature.

| Ligand | IAP Domain | Technique | Affinity (Kd, Ki, IC50) | Reference |

| Smac AVPI peptide | XIAP BIR3 | FP | Kd = 480 nM | [14] |

| Smac AVPI peptide | XIAP BIR3 | FP | Ki = 425 nM | [15] |

| Smac AVPI peptide | XIAP BIR2 | FP | Kd = 6-9 µM | [15] |

| Smac-5F (fluorescent probe) | cIAP1-BIR3 | FP | Kd = 4.8 ± 0.6 nM | [9] |

| Smac-5F (fluorescent probe) | cIAP2-BIR3 | FP | Kd = 23.6 ± 1.6 nM | [9] |

| Mature Smac | ML-IAP-BIR | FP | Ki = 0.026–0.059 µM | [16] |

| Mature Smac | XIAP-BIR2-BIR3 | SPR | Kd = 0.77 nM | [16] |

| Smac mimetic (Birinapant) | cIAP1 BIR3 | - | Ki ~1 nM | [17] |

| Smac mimetic (Birinapant) | cIAP2 BIR3 | - | Ki = 36 nM | [17] |

| Smac mimetic (Birinapant) | XIAP BIR3 | - | Ki = 50 ± 23 nM | [17] |

| Smac mimetic (Debio 1143) | cIAP1 | - | Ki = 1.9 nM | [17] |

| Smac mimetic (Debio 1143) | cIAP2 | - | Ki = 5.1 nM | [17] |

| Smac mimetic (Debio 1143) | XIAP | - | Ki = 66.4 nM | [17] |

FP: Fluorescence Polarization; SPR: Surface Plasmon Resonance.

Experimental Protocols for Studying the Smac-IAP Interaction

Accurate and reproducible quantification of binding affinities is crucial for drug development. The following sections detail the methodologies for key experiments used to characterize the Smac-IAP interaction.

Fluorescence Polarization (FP) Assay

FP is a solution-based technique that measures changes in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[18] It is widely used for high-throughput screening of Smac mimetics.

Principle: A small, fluorescently labeled Smac peptide (tracer) tumbles rapidly in solution, resulting in low polarization of emitted light. Upon binding to a larger IAP BIR domain protein, the complex tumbles more slowly, leading to an increase in fluorescence polarization. Unlabeled competitor compounds (e.g., Smac mimetics) can displace the tracer, causing a decrease in polarization.[18]

Detailed Protocol:

-

Reagents and Buffers:

-

Fluorescently labeled Smac peptide (e.g., 5-carboxyfluorescein-AVPI).

-

Purified recombinant IAP BIR domain protein (e.g., XIAP BIR3, cIAP1 BIR3).

-

Assay buffer: e.g., 50 mM Tris-HCl (pH 7.2), 120 mM NaCl, 5 mM DTT, 0.05% octylglucoside.[16]

-

Test compounds (Smac mimetics) dissolved in DMSO.

-

-

Saturation Binding Experiment (to determine Kd of the tracer):

-

Prepare serial dilutions of the IAP BIR domain protein in assay buffer.

-

Add a fixed, low concentration (e.g., 2-5 nM) of the fluorescent tracer to each well of a black, flat-bottom 96- or 384-well plate.[19]

-

Add the serially diluted IAP protein to the wells.

-

Incubate at room temperature for 10-30 minutes to reach equilibrium.[16]

-

Measure fluorescence polarization using a suitable plate reader with appropriate excitation and emission filters (e.g., λexcitation=485 nm, λemission=530 nm for fluorescein).[16]

-

Plot the millipolarization (mP) values against the protein concentration and fit the data to a one-site binding model to determine the Kd.

-

-

Competitive Binding Assay (to determine IC50/Ki of competitors):

-

Prepare serial dilutions of the competitor compounds.

-

In each well, add a fixed concentration of the IAP BIR domain protein (typically at or below the Kd of the tracer) and the fluorescent tracer (at its Kd concentration).

-

Add the serially diluted competitor compounds to the wells.

-

Incubate and measure fluorescence polarization as described above.

-

Plot the mP values against the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50.

-

Calculate the Ki value using the Cheng-Prusoff equation if the binding is competitive.

-

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that monitors molecular interactions in real-time by detecting changes in the refractive index at the surface of a sensor chip.[20][21]

Principle: One interactant (the ligand, e.g., IAP BIR domain) is immobilized on a gold-coated sensor chip. The other interactant (the analyte, e.g., Smac peptide or mimetic) is flowed over the surface. Binding of the analyte to the ligand causes an increase in mass at the sensor surface, which is detected as a change in the SPR angle, measured in resonance units (RU).[20]

Detailed Protocol:

-

Immobilization of Ligand:

-

The IAP BIR domain protein is typically immobilized on a carboxymethylated dextran sensor chip (e.g., CM5 chip) via amine coupling.

-

Activate the sensor surface with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

Inject the IAP protein in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) to promote electrostatic pre-concentration.

-

Deactivate any remaining active esters with an injection of ethanolamine.

-

-

Binding Analysis:

-

Prepare serial dilutions of the analyte (Smac peptide or mimetic) in a suitable running buffer (e.g., HBS-EP).

-

Inject the analyte solutions over the ligand-immobilized surface and a reference flow cell (for background subtraction) at a constant flow rate.

-

Monitor the association phase (analyte injection) and dissociation phase (buffer flow).

-

After each cycle, regenerate the sensor surface with a pulse of a harsh solution (e.g., low pH glycine or high salt) to remove the bound analyte.

-

-

Data Analysis:

-

The resulting sensorgrams (RU vs. time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).

-

Isothermal Titration Calorimetry (ITC)

ITC is a thermodynamic technique that directly measures the heat released or absorbed during a binding event.[22][23][24]

Principle: A solution of one molecule (the ligand, e.g., Smac peptide) is titrated into a solution of the other molecule (the macromolecule, e.g., IAP BIR domain) in a sample cell. The heat change upon each injection is measured. The resulting binding isotherm can be used to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.[25][26]

Detailed Protocol:

-

Sample Preparation:

-

Precisely prepare solutions of the IAP BIR domain protein (in the sample cell) and the Smac peptide or mimetic (in the injection syringe) in the same buffer to minimize heats of dilution. Dialysis of both components against the same buffer is highly recommended.

-

Thoroughly degas the solutions to prevent air bubbles in the calorimeter.

-

-

ITC Experiment:

-

Equilibrate the calorimeter at the desired temperature.

-

Load the protein solution into the sample cell and the ligand solution into the injection syringe.

-

Perform an initial injection (typically smaller volume) which is usually discarded during data analysis.

-

Carry out a series of injections of the ligand into the sample cell, allowing the system to return to thermal equilibrium between injections.

-

-

Data Analysis:

-

The raw data (heat flow vs. time) is integrated to obtain the heat change per injection.

-

Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine Kd, n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka = 1/Kd.

-

The following diagram provides a generalized workflow for these binding assays.

Conclusion

The interaction between the N-terminal peptide of Smac and the BIR domains of IAPs is a critical regulatory node in the apoptosis signaling pathway. A thorough understanding of the molecular basis of this interaction, the downstream signaling consequences, and the quantitative biophysical parameters that govern binding is essential for the continued development of Smac mimetics as cancer therapeutics. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to investigate this crucial molecular handshake and to design next-generation IAP antagonists with improved potency and selectivity.

References

- 1. Inhibitor of Apoptosis (IAP) Proteins–Modulators of Cell Death and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibitor of apoptosis - Wikipedia [en.wikipedia.org]

- 3. Inhibitors of apoptosis (IAP) protein family | Other protein targets | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Potent and Selective Small-Molecule Inhibitors of cIAP1/2 Proteins Reveal That the Binding of Smac Mimetics to XIAP BIR3 Is Not Required for Their Effective Induction of Cell Death in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural basis of IAP recognition by Smac/DIABLO - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A Dimeric Smac/Diablo Peptide Directly Relieves Caspase-3 Inhibition by XIAP: Dynamic and Cooperative Regulation of XIAP by Smac/Diablo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recognition of Smac-mimetic compounds by the BIR domain of cIAP1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Smac mimetics activate the E3 ligase activity of cIAP1 protein by promoting RING domain dimerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Small-Molecule SMAC Mimetics as New Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structural basis for binding of Smac/DIABLO to the XIAP BIR3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Smac Mimetic Compounds Potentiate Interleukin-1β-mediated Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design of Small-Molecule Peptidic and Non-Peptidic Smac Mimetics - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Design, Synthesis and Characterization of A Potent, Non-Peptide, Cell-Permeable, Bivalent Smac Mimetic that Concurrently Targets both the BIR2 and BIR3 Domains in XIAP - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Engineering ML-IAP to produce an extraordinarily potent caspase 9 inhibitor: implications for Smac-dependent anti-apoptotic activity of ML-IAP - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Future Therapeutic Directions for Smac-Mimetics - PMC [pmc.ncbi.nlm.nih.gov]

- 18. youtube.com [youtube.com]

- 19. air.unimi.it [air.unimi.it]

- 20. Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia - PMC [pmc.ncbi.nlm.nih.gov]

- 21. m.youtube.com [m.youtube.com]

- 22. Analysis of Aptamer-Small Molecule Binding Interactions Using Isothermal Titration Calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Isothermal titration calorimetry of protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. youtube.com [youtube.com]

- 25. researchgate.net [researchgate.net]

- 26. Isothermal Titration Calorimetry to Determine Apparent Dissociation Constants (K d) and Stoichiometry of Interaction (n) of C-di-GMP Binding Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

Inducing Apoptosis in Tumor Cells with Smac Mimetics: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: The evasion of apoptosis is a hallmark of cancer, enabling tumor cells to survive and proliferate despite cellular damage and anti-cancer treatments. The Inhibitor of Apoptosis (IAP) proteins are key regulators of this process and are frequently overexpressed in malignancies, making them prime therapeutic targets. Smac mimetics are a class of targeted drugs designed to mimic the endogenous IAP antagonist, Smac/DIABLO, thereby restoring the apoptotic potential of cancer cells. This guide provides an in-depth examination of the molecular mechanisms by which Smac mimetics induce apoptosis, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the critical signaling pathways involved.

Core Mechanism of Action: Targeting IAP Proteins

Smac (Second-mitochondria-derived activator of caspases)/DIABLO is a mitochondrial protein that, upon release into the cytosol during apoptosis, antagonizes IAP proteins.[1] Smac mimetics are small molecules designed to replicate this function, primarily targeting cellular IAP1 (cIAP1), cIAP2, and X-linked IAP (XIAP).[2][3] Their pro-apoptotic activity is multifaceted, involving the degradation of cIAPs, subsequent activation of the extrinsic apoptosis pathway, and direct neutralization of XIAP's caspase-inhibitory function.

Inducing Degradation of cIAP1 and cIAP2

The foundational mechanism for many Smac mimetics involves their high-affinity binding to the BIR (Baculovirus IAP Repeat) domains of cIAP1 and cIAP2.[2] This binding induces a conformational change that stimulates the E3 ubiquitin ligase activity of the cIAPs' RING domain, leading to their rapid auto-ubiquitination and subsequent degradation by the proteasome.[2][4][5]

The depletion of cIAP1/2 has two major consequences:

-

Activation of the Non-Canonical NF-κB Pathway: cIAPs are critical for degrading NF-κB-inducing kinase (NIK). Their removal leads to NIK stabilization, which in turn activates the non-canonical NF-κB pathway.[3][4]

-

Promotion of Autocrine TNFα Signaling: The activation of NF-κB pathways can lead to the transcription and secretion of tumor necrosis factor-alpha (TNFα).[2][4] This secreted TNFα then acts in an autocrine or paracrine manner, binding to its receptor, TNFR1, on the tumor cell surface. This engagement is a critical step for inducing apoptosis in many cancer cell lines treated with Smac mimetics as single agents.[6][7][8]

Formation of the Pro-Apoptotic Ripoptosome (Complex II)

Under normal conditions, following TNFα binding to TNFR1, cIAP1/2 are recruited to the receptor complex (Complex I) where they ubiquitinate Receptor-Interacting Protein Kinase 1 (RIPK1), marking it for pro-survival NF-κB signaling and preventing cell death.[9]

When Smac mimetics deplete cIAPs, this ubiquitination of RIPK1 is blocked.[9][10] Un-ubiquitinated RIPK1 is released from the TNFR1 complex and becomes available to form a cytosolic, pro-apoptotic platform known as the ripoptosome or Complex II.[6][9] This complex consists of RIPK1, the adaptor protein FADD (Fas-Associated Death Domain), and pro-caspase-8.[9][11] Within this complex, pro-caspase-8 molecules undergo proximity-induced auto-activation, leading to the formation of active caspase-8.[4][7] Active caspase-8 then initiates the caspase cascade by cleaving and activating effector caspases like caspase-3 and caspase-7, culminating in the execution of apoptosis.[12]

Direct Antagonism of XIAP

XIAP is the most potent endogenous caspase inhibitor, directly binding and neutralizing the activity of the initiator caspase-9 and the effector caspases-3 and -7.[2][10] Smac mimetics, by mimicking the N-terminal AVPI motif of mature Smac, bind to the BIR3 and BIR2 domains of XIAP.[2][8] This competitive binding displaces the caspases from XIAP, liberating them to participate in the apoptotic cascade.[10] While cIAP degradation is often the primary driver of single-agent activity, XIAP antagonism is critical for lowering the apoptotic threshold and enhancing the effects of other pro-apoptotic stimuli, such as chemotherapy or TRAIL.[2][13]

Priming for Necroptosis

In tumor cells where the apoptotic machinery is compromised (e.g., through deficiency of FADD or caspase-8), Smac mimetics can prime cells for an alternative form of programmed cell death called necroptosis.[14] In the absence of active caspase-8, which normally cleaves and inactivates RIPK1 and RIPK3, TNFα stimulation in a cIAP-depleted environment allows RIPK1 to recruit RIPK3.[2][14] This leads to the formation of the "necrosome" complex, causing the phosphorylation and activation of Mixed Lineage Kinase Domain-Like (MLKL).[15][16] Activated MLKL oligomerizes and translocates to the plasma membrane, forming pores that lead to cell lysis.[17]

Quantitative Data on Smac Mimetics

The efficacy of Smac mimetics is determined by their binding affinity for different IAP proteins and their ability to induce cell death. The table below summarizes key quantitative data for several representative Smac mimetics that have been evaluated in preclinical or clinical studies.

| Smac Mimetic | Target IAPs | Binding Affinity (Ki or Kd) | Single Agent Activity (IC50) | Reference |

| GDC-0152 | Pan-IAP | cIAP1: 17 nM (Ki)cIAP2: 43 nM (Ki)XIAP: 28 nM (Ki) | MDA-MB-231: Effective growth inhibition | [2] |

| Birinapant (TL32711) | cIAP1 > XIAP | cIAP1: <1 nM (Kd)XIAP: 45 nM (Kd) | HNSCC lines: 0.5 nM to >1 µM | [2][18] |

| LCL161 | Pan-IAP | Not specified, but potent cIAP1 degradation | MDA-MB-231: Induces apoptosis | [19] |

| AT-406 (SM-406) | Pan-IAP | cIAP1: 1.9 nM (Ki)cIAP2: 5.1 nM (Ki)XIAP: 68.4 nM (Ki) | MDA-MB-231: Induces cIAP1 degradation at 10 nM | [20] |

| SM-164 (Bivalent) | Pan-IAP | cIAP1: 0.31 nM (IC50)XIAP: 1.3 nM (IC50) | MDA-MB-231: 1-3 nM | [9][21] |

Note: Binding affinities and IC50 values can vary depending on the specific assay conditions and cell lines used.

Key Experimental Protocols

Verifying the mechanism of action of Smac mimetics involves a series of standard cell and molecular biology techniques. Detailed below are protocols for essential experiments.

Protocol 1: Assessment of cIAP1 Degradation by Western Blot

Objective: To determine if a Smac mimetic induces the proteasomal degradation of cIAP1 in a dose- and time-dependent manner.

Methodology:

-

Cell Culture and Treatment: Plate tumor cells (e.g., MDA-MB-231) in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of the Smac mimetic (e.g., 0, 10, 100, 1000 nM) for a fixed time (e.g., 4 hours) or with a fixed concentration for varying times (e.g., 0, 1, 2, 4, 8 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Western Blot: Normalize protein amounts for each sample, separate proteins by SDS-PAGE, and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST) and incubate with a primary antibody against cIAP1 overnight at 4°C. Use an antibody against a housekeeping protein (e.g., Actin or GAPDH) as a loading control.

-

Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

Protocol 2: Analysis of Apoptosis by Annexin V/PI Staining

Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with a Smac mimetic, alone or in combination with TNFα.

Methodology:

-

Cell Culture and Treatment: Plate cells in 12-well plates. Treat with the Smac mimetic, TNFα, or the combination for a specified time (e.g., 24 hours). Include an untreated control.

-

Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.

-

Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Add additional Binding Buffer to each sample and analyze immediately on a flow cytometer.

-

Data Analysis:

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Protocol 3: Co-Immunoprecipitation of the Ripoptosome

Objective: To demonstrate that Smac mimetic treatment promotes the formation of the RIPK1/FADD/Caspase-8 complex.

Methodology:

-

Cell Culture and Treatment: Scale up cell culture (e.g., to 10 cm dishes). Treat cells with the Smac mimetic and TNFα for a time determined to be optimal for complex formation (often a short time point, e.g., 1-2 hours).

-

Cell Lysis: Lyse cells in a gentle, non-denaturing buffer (e.g., Triton X-100 based buffer) to preserve protein-protein interactions.

-

Pre-clearing: Pre-clear the lysate by incubating with Protein A/G beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against one component of the complex (e.g., anti-RIPK1 or anti-FADD) overnight at 4°C.

-

Complex Capture: Add fresh Protein A/G beads to the antibody-lysate mixture to capture the immune complexes.

-

Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

Elution and Analysis: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. Analyze the immunoprecipitated samples by Western blot, probing for the other components of the expected complex (e.g., FADD and Caspase-8 if RIPK1 was immunoprecipitated).

Conclusion and Future Directions

Smac mimetics represent a rational therapeutic strategy that directly targets the apoptotic machinery often dysregulated in cancer. Their primary mechanism involves inducing the degradation of cIAP1/2, which triggers autocrine TNFα signaling and the formation of a caspase-8-activating ripoptosome.[6][9] Concurrently, they antagonize XIAP, further sensitizing cells to apoptotic stimuli.[2] This dual action makes them potent inducers of cell death, both as single agents in susceptible cell lines and in combination with conventional chemotherapies or other targeted agents like TRAIL.[3][13][22] The ability to also trigger necroptosis provides a valuable alternative killing mechanism in apoptosis-resistant tumors.[14] Future research and clinical development will focus on identifying predictive biomarkers of response, optimizing combination strategies, and overcoming potential resistance mechanisms to fully exploit the therapeutic potential of this promising class of anti-cancer drugs.[23]

References

- 1. The role of SMAC mimetics in regulation of tumor cell death and immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Small-Molecule SMAC Mimetics as New Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Smac mimetics and TNFα: a dangerous liaison? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What are cIAP1/cIAP2 inhibitors and how do they work? [synapse.patsnap.com]

- 6. Autocrine TNFα Signaling Renders Human Cancer Cells Susceptible to Smac-Mimetic-Induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Autocrine TNFalpha signaling renders human cancer cells susceptible to Smac-mimetic-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Potent and Selective Small-Molecule Inhibitors of cIAP1/2 Proteins Reveal That the Binding of Smac Mimetics to XIAP BIR3 Is Not Required for Their Effective Induction of Cell Death in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. mdpi.com [mdpi.com]

- 11. Cooperative TRAIL production mediates IFNα/Smac mimetic-induced cell death in TNFα-resistant solid cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Novel second mitochondria-derived activator of caspases (Smac) mimetic compounds sensitize human leukemic cell lines to conventional chemotherapeutic drug-induced and death receptor-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 14. Smac Mimetic Bypasses Apoptosis Resistance in FADD- or Caspase-8-Deficient Cells by Priming for Tumor Necrosis Factor α-Induced Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Smac mimetics and type II interferon synergistically induce necroptosis in various cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Key necroptotic proteins are required for Smac mimetic-mediated sensitization of cholangiocarcinoma cells to TNF-α and chemotherapeutic gemcitabine-induced necroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Combination effects of SMAC mimetic birinapant with TNFα, TRAIL, and docetaxel in preclinical models of HNSCC - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Smac mimetic‑induced caspase‑independent necroptosis requires RIP1 in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. A potent and orally active antagonist of multiple inhibitor of apoptosis proteins (IAPs) (SM-406/AT-406) in clinical development for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Potent Bivalent Smac Mimetics: Effect of the Linker on Binding to Inhibitor of Apoptosis Proteins (IAPs) and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Combination effects of SMAC mimetic birinapant with TNFα, TRAIL, and docetaxel in preclinical models of HNSCC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. aacrjournals.org [aacrjournals.org]

The AVPI Motif: A Molecular Key to Unleashing Apoptosis

An In-depth Technical Guide on the Core Function of the Smac Peptide Motif for Researchers, Scientists, and Drug Development Professionals

Abstract

The intricate dance of life and death at the cellular level is tightly regulated by a cast of molecular actors. Among these, the Inhibitor of Apoptosis Proteins (IAPs) stand out as critical suppressors of programmed cell death, or apoptosis. Their function, however, is held in check by endogenous antagonists, the most prominent of which is the Second Mitochondria-derived Activator of Caspases (Smac), also known as DIABLO. The pro-apoptotic activity of Smac is condensed into a short, four-amino-acid sequence at its N-terminus: Alanine-Valine-Proline-Isoleucine, the AVPI motif. This tetrapeptide serves as a molecular key, unlocking the apoptotic cascade by binding to and neutralizing IAPs. This technical guide delves into the pivotal role of the AVPI motif, providing a comprehensive overview of its interaction with IAPs, the structural basis of this interaction, and its exploitation in the development of novel cancer therapeutics known as Smac mimetics. Quantitative binding data, detailed experimental protocols, and visual representations of the underlying signaling pathways are presented to provide a thorough resource for researchers and drug developers in the field of apoptosis.

The Central Role of the AVPI Motif in Apoptosis Regulation

Upon apoptotic stimuli, Smac is released from the mitochondria into the cytosol.[1] A crucial processing step removes a mitochondrial targeting sequence, exposing the N-terminal AVPI motif.[1] This tetrapeptide is the minimal functional unit required for Smac to exert its pro-apoptotic function.[2] The primary targets of the AVPI motif are the Baculoviral IAP Repeat (BIR) domains of IAP proteins, particularly the X-linked Inhibitor of Apoptosis Protein (XIAP) and the cellular IAPs 1 and 2 (cIAP1 and cIAP2).[3][4]

IAPs act as a brake on the apoptotic machinery by directly binding to and inhibiting caspases, the executioner enzymes of apoptosis. XIAP, for instance, utilizes its BIR3 domain to inhibit caspase-9, an initiator caspase, and its BIR2 domain to block the activity of effector caspases-3 and -7.[5][6] The AVPI motif of Smac functions by mimicking the binding motif of caspases to the IAPs.[7] It competitively binds to a conserved groove on the BIR domains, displacing the caspases and thus liberating them to execute the apoptotic program.[8][9]

Beyond simply relieving caspase inhibition, the binding of the AVPI motif to cIAP1 and cIAP2 can trigger their auto-ubiquitination and subsequent degradation by the proteasome.[7] This degradation has a secondary, potent pro-apoptotic effect by activating the NF-κB pathway and sensitizing cells to TNFα-induced apoptosis.[7]

Quantitative Analysis of AVPI-IAP Interactions

The affinity of the AVPI motif and its synthetic mimetics for various IAP BIR domains is a critical determinant of their biological activity. These interactions are typically quantified by determining the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) using biophysical assays such as fluorescence polarization. The following tables summarize key quantitative data from the literature, providing a comparative overview of binding affinities.

Table 1: Binding Affinities of Smac-derived Peptides to IAP BIR Domains

| Peptide Sequence | Target IAP Domain | Binding Affinity (Ki/Kd) | Reference |

| AVPI | XIAP BIR3 | 0.42 - 3.6 µM | [10][11][12] |

| AVPIAQKSE | XIAP BIR3 | 0.54 µM | [12] |

| AVPF | XIAP BIR3 | 0.04 - 0.093 µM | [1][12] |

| ARPF | XIAP BIR3 | 0.02 - 0.044 µM | [1][12] |

| AVPI | cIAP1 BIR3 | 184 nM | [10] |

| AVPI | cIAP2 BIR3 | 316 nM | [10] |

Table 2: Binding Affinities of Selected Monovalent Smac Mimetics to IAP Proteins

| Compound | Target IAP Protein/Domain | Binding Affinity (Ki/IC50) | Reference |

| Compound 1 | XIAP BIR3 | 91 nM (IC50) | [11] |

| Compound 2 (SM-406/AT-406) | XIAP BIR3 | 66.4 nM (Ki) | [10] |

| Compound 2 (SM-406/AT-406) | cIAP1 BIR3 | 1.9 nM (Ki) | [10] |

| Compound 2 (SM-406/AT-406) | cIAP2 BIR3 | 5.1 nM (Ki) | [10] |

| Compound 21 | cIAP-1 | 50 nM (Ki) | [13] |

| Compound 21 | cIAP-2 | 130 nM (Ki) | [13] |

| Compound 17 | cIAP-1 BIR3 | 1.0 nM (Ki) | [13] |

| Compound 17 | cIAP-2 BIR3 | 1.8 nM (Ki) | [13] |

Table 3: Binding Affinities of Selected Bivalent Smac Mimetics to IAP Proteins

| Compound | Target IAP Protein/Domain | Binding Affinity (Ki/IC50) | Reference |

| SM-164 | XIAP (BIR2-BIR3) | 1.39 nM (IC50) | [11] |

| Compound 26 | cIAP-1 (BIR2-BIR3) | 0.3 nM (Ki) | [13] |

| Compound 26 | cIAP-2 BIR3 | 1.1 nM (Ki) | [13] |

| Compound 30 | cIAP-1 (BIR2-BIR3) | 0.46 nM (Kd) | [13] |

| Compound 33 | cIAP-1 BIR3 | 17 nM (IC50) | [13] |

| Compound 33 | cIAP-2 BIR3 | 34 nM (IC50) | [13] |

Signaling Pathways and Experimental Workflows

The function of the AVPI motif is best understood in the context of the broader apoptosis signaling pathways. The following diagrams, generated using Graphviz, illustrate these pathways and a typical experimental workflow for characterizing Smac mimetics.

Caption: Overview of Apoptosis Signaling Pathways.

References

- 1. researchgate.net [researchgate.net]

- 2. SMAC Mimetics Synergistically Cooperate with HDAC Inhibitors Enhancing TNF-α Autocrine Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Potent Bivalent Smac Mimetics: Effect of the Linker on Binding to Inhibitor of Apoptosis Proteins (IAPs) and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. air.unimi.it [air.unimi.it]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. A Dimeric Smac/Diablo Peptide Directly Relieves Caspase-3 Inhibition by XIAP: Dynamic and Cooperative Regulation of XIAP by Smac/Diablo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Smac mimetics and TNFα: a dangerous liaison? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. A conserved XIAP-interaction motif in caspase-9 and Smac/DIABLO regulates caspase activity and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A potent and orally active antagonist of multiple inhibitor of apoptosis proteins (IAPs) (SM-406/AT-406) in clinical development for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, Synthesis and Characterization of A Potent, Non-Peptide, Cell-Permeable, Bivalent Smac Mimetic that Concurrently Targets both the BIR2 and BIR3 Domains in XIAP - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ascentagepharma.com [ascentagepharma.com]

- 13. Design of Small-Molecule Peptidic and Non-Peptidic Smac Mimetics - PMC [pmc.ncbi.nlm.nih.gov]

Endogenous regulation of IAP proteins by Smac/DIABLO.

An In-depth Technical Guide to the Endogenous Regulation of Inhibitor of Apoptosis (IAP) Proteins by Smac/DIABLO

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Inhibitor of Apoptosis (IAP) proteins are a critical family of endogenous regulators that suppress programmed cell death, or apoptosis, primarily by inhibiting caspase enzymes. Their activity is tightly controlled by the mitochondrial protein Smac (Second Mitochondria-derived Activator of Caspases), also known as DIABLO (Direct IAP-Binding protein with low pI). Upon apoptotic stimulation, Smac/DIABLO is released from the mitochondria into the cytosol, where it binds to and neutralizes IAPs, thereby liberating caspases to execute the apoptotic program. This guide provides a detailed examination of this crucial regulatory mechanism, including the structural basis of the interaction, the associated signaling pathways, quantitative binding data, and key experimental protocols for studying this process.

The Core Mechanism: Smac/DIABLO as a Natural IAP Antagonist

IAP proteins are characterized by the presence of one or more Baculoviral IAP Repeat (BIR) domains, which are essential for their anti-apoptotic function.[1][2] Several IAPs, including the well-characterized X-linked IAP (XIAP) and cellular IAPs (cIAP1, cIAP2), directly bind to and inhibit both initiator (e.g., caspase-9) and effector (e.g., caspase-3, -7) caspases.[3][4][5][6][7] This inhibition establishes a critical threshold for apoptosis, preventing accidental cell death.

The endogenous antagonist of this system is Smac/DIABLO.[8] Synthesized as a precursor, Smac is imported into the mitochondrial intermembrane space where its N-terminal mitochondrial targeting signal is cleaved.[9][10] This processing exposes a conserved four-amino-acid motif, Ala-Val-Pro-Ile (AVPI), at the new N-terminus.[11][12] This AVPI motif is the critical IAP-binding motif (IBM) responsible for neutralizing IAPs.[13]

Upon receiving an apoptotic signal, mitochondrial outer membrane permeabilization (MOMP) occurs, leading to the release of Smac/DIABLO and other pro-apoptotic factors like cytochrome c into the cytosol.[8][9][14] Once in the cytosol, the mature Smac/DIABLO protein, which exists as a dimer, targets IAPs.[15]

The interaction has two primary consequences:

-

Relief of Caspase Inhibition (XIAP): The AVPI motif of Smac/DIABLO binds to a conserved surface groove on the BIR domains of XIAP.[11][16][17] Specifically, it competes with caspase-9 for binding to the BIR3 domain and with caspases-3 and -7 for a region involving the BIR2 domain.[15][18][19] By displacing the caspases from XIAP, Smac/DIABLO allows the apoptotic cascade to proceed.[20]

-

Induction of IAP Degradation (cIAPs): Besides blocking caspase inhibition, Smac/DIABLO binding to cIAP1 and cIAP2 can promote their E3 ubiquitin ligase auto-ubiquitination and subsequent degradation by the proteasome. Smac/DIABLO can also directly repress the ubiquitin ligase activity of IAPs like XIAP.[21] This degradation removes the IAPs, further lowering the threshold for caspase activation.

Signaling Pathway Visualization

The intrinsic apoptotic pathway culminating in Smac/DIABLO-mediated IAP neutralization is a well-defined cascade. An apoptotic stimulus triggers the activation of BCL-2 family proteins BAX and BAK, which permeabilize the outer mitochondrial membrane. This releases cytochrome c, which helps form the apoptosome to activate caspase-9, and Smac/DIABLO, which neutralizes IAPs that would otherwise inhibit this process.

Caption: Intrinsic apoptosis pathway featuring Smac/DIABLO.

Quantitative Data: Binding Affinities

The interaction between Smac/DIABLO and IAP proteins has been quantified using various biophysical techniques. The affinity is primarily dictated by the interaction of the N-terminal Smac peptide with the BIR domains. The following table summarizes representative binding affinities reported in the literature.

| Interacting Proteins | Ligand (Smac/DIABLO derived) | Assay Method | Binding Affinity (Ki or Kd) |

| XIAP-BIR3 | Smac N-terminal peptide | Fluorescence Polarization | ~0.4 - 0.7 µM |

| XIAP (BIR2-BIR3 construct) | Mature Smac Protein | Fluorescence Polarization | ~20 - 30 nM |

| ML-IAP-BIR | Mature Smac Protein | Fluorescence Polarization | ~20 - 30 nM |

| cIAP-1 BIR3 | Smac-mimetic compound | Fluorescence Polarization | Varies (nM to µM range) |

| XIAP (Linker-BIR2-BIR3 construct) | Cyclopeptide Smac mimetic | Fluorescence Polarization | IC50 = 53.9 µM (weaker site) |

| XIAP (Linker-BIR2-BIR3 construct) | Dimeric Smac N-terminal peptide | Not specified | Potent antagonism of caspase-3 inhibition |

Note: Binding affinities can vary based on the specific protein constructs, ligands (full-length protein vs. peptide vs. mimetic), and assay conditions used. Data compiled from multiple sources for illustrative purposes.[13][15][22]

Key Experimental Protocols

Investigating the Smac-IAP interaction involves a range of techniques to confirm the physical binding and functional consequences.

Co-Immunoprecipitation (Co-IP) for In Vivo Interaction

This method is used to verify that Smac/DIABLO and an IAP protein interact within the cellular environment.

Principle: An antibody specific to a target protein (e.g., XIAP) is used to pull that protein out of a cell lysate. If another protein (e.g., Smac/DIABLO) is bound to the target, it will be pulled down as well and can be detected by Western blotting.

Detailed Methodology:

-

Cell Culture & Lysis: Culture cells of interest. Induce apoptosis if necessary to promote Smac/DIABLO release into the cytosol. Lyse cells in a non-denaturing lysis buffer (e.g., containing Tris-HCl, NaCl, and a mild detergent like NP-40 or Triton X-100) supplemented with protease inhibitors.

-

Pre-clearing: Incubate the cell lysate with Protein A/G agarose/sepharose beads for 1 hour at 4°C to reduce non-specific binding. Centrifuge and collect the supernatant.

-

Immunoprecipitation: Add the primary antibody specific for the bait protein (e.g., anti-XIAP) to the pre-cleared lysate. Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

-

Immune Complex Capture: Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C to capture the antibody-protein complexes.

-

Washing: Pellet the beads by centrifugation and wash them 3-5 times with cold lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Detection: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF or nitrocellulose membrane, and perform Western blot analysis using an antibody against the prey protein (e.g., anti-Smac/DIABLO). A band corresponding to Smac/DIABLO in the XIAP immunoprecipitate confirms the interaction.

Caption: Workflow for Co-Immunoprecipitation (Co-IP).

Fluorescence Polarization (FP) for In Vitro Binding Affinity

FP is a robust, solution-based technique for quantifying molecular interactions in real-time and is ideal for determining the binding affinity between a BIR domain and a Smac-derived ligand.[23][24]

Principle: A small, fluorescently labeled peptide (the "tracer," e.g., a fluorescein-labeled AVPI peptide) tumbles rapidly in solution, emitting depolarized light when excited with polarized light. When this tracer binds to a much larger protein (e.g., a recombinant XIAP-BIR3 domain), its tumbling slows dramatically, and the emitted light remains highly polarized. The change in polarization is directly proportional to the fraction of bound tracer.

Detailed Methodology (Competition Assay):

-

Reagents: Purified recombinant IAP-BIR domain protein, a fluorescently labeled Smac-peptide tracer (e.g., FAM-AVPI), and the unlabeled competitor (e.g., full-length Smac protein or a Smac-mimetic drug).

-

Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM DTT).[22]

-

Setup: In a microplate (typically a black 96- or 384-well plate), add a fixed, subsaturating concentration of the IAP-BIR domain protein and a fixed concentration of the fluorescent tracer.

-

Competition: Add serial dilutions of the unlabeled competitor ligand to the wells. Include controls with no competitor (maximum polarization) and no IAP protein (minimum polarization).

-

Incubation: Incubate the plate at room temperature for a short period (e.g., 10-30 minutes) to allow the binding to reach equilibrium.[22]

-

Measurement: Read the fluorescence polarization on a plate reader equipped with appropriate excitation and emission filters for the fluorophore.

-

Data Analysis: Plot the polarization values against the logarithm of the competitor concentration. Fit the resulting sigmoidal curve to determine the IC50 value (the concentration of competitor that displaces 50% of the bound tracer). The Ki (inhibition constant) can then be calculated from the IC50 using the Cheng-Prusoff equation, which requires the Kd of the tracer-protein interaction (determined via a direct titration experiment).

Cell Viability Assays for Functional Outcomes

These assays measure the functional consequence of IAP antagonism, which is typically a reduction in cell viability or an increase in apoptosis.

Principle: Metabolically active, viable cells reduce a substrate into a colored or luminescent product. The amount of product is proportional to the number of living cells in the well.

Detailed Methodology (Example using CellTiter-Glo® Luminescent Assay):

-

Cell Plating: Seed cells in an opaque-walled 96-well plate at a predetermined density and allow them to adhere overnight.[25]

-

Treatment: Treat the cells with serial dilutions of a Smac mimetic compound or other apoptosis-inducing agent. Include vehicle-only controls.

-

Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add the CellTiter-Glo® reagent directly to each well. This reagent contains a substrate (luciferin) and an enzyme (luciferase) and also lyses the cells to release ATP.

-

Signal Generation: Place the plate on an orbital shaker for a few minutes to ensure complete lysis and mixing.[25] The luciferase enzyme uses the ATP from viable cells to convert luciferin into a luminescent signal.

-

Measurement: Measure the luminescence on a plate reader.

-

Data Analysis: Normalize the data to the vehicle-treated control cells. Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve and calculate the EC50 value.

Logical Relationship of Smac/DIABLO Action

The role of Smac/DIABLO can be distilled into a clear, logical progression from stimulus to cellular demise. Its release acts as a critical checkpoint, ensuring that once the mitochondrial pathway of apoptosis is initiated, the downstream caspase machinery can be effectively activated by overcoming the IAP blockade.

Caption: Logical flow of Smac/DIABLO-mediated apoptosis.

Conclusion and Therapeutic Implications

The endogenous regulation of IAPs by Smac/DIABLO is a fundamental mechanism that ensures the efficient execution of apoptosis. The N-terminal AVPI motif of Smac is a potent natural antagonist that relieves IAP-mediated caspase inhibition. This interaction represents a key vulnerability in cancer cells, which often overexpress IAPs to evade apoptosis.[4] The development of small-molecule "Smac mimetics" that replicate the function of the Smac N-terminus is a promising therapeutic strategy.[26] These agents can sensitize cancer cells to conventional chemotherapies or even induce apoptosis directly. A thorough understanding of the Smac-IAP axis, supported by the quantitative and methodological approaches outlined in this guide, is essential for researchers and drug developers aiming to exploit this pathway for therapeutic benefit.

References

- 1. Regulation of Apoptosis by Inhibitors of Apoptosis (IAPs) | MDPI [mdpi.com]

- 2. Regulation of Apoptosis by Inhibitors of Apoptosis (IAPs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Understanding IAP function and regulation: a view from Drosophila - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What are Inhibitors of apoptosis (IAP) protein family inhibitors and how do they work? [synapse.patsnap.com]

- 5. Inhibitor of Apoptosis (IAP) Proteins–Modulators of Cell Death and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. embopress.org [embopress.org]

- 7. IAPs block apoptotic events induced by caspase‐8 and cytochrome c by direct inhibition of distinct caspases [escholarship.org]

- 8. Diablo homolog - Wikipedia [en.wikipedia.org]

- 9. Frontiers | Non-apoptotic activity of the mitochondrial protein SMAC/Diablo in lung cancer: Novel target to disrupt survival, inflammation, and immunosuppression [frontiersin.org]

- 10. Apoptosis-associated release of Smac/DIABLO from mitochondria requires active caspases and is blocked by Bcl-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structural basis of IAP recognition by Smac/DIABLO - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Cyclopeptide Smac mimetics as antagonists of IAP proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Smac/DIABLO and cytochrome c are released from mitochondria through a similar mechanism during UV-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A Dimeric Smac/Diablo Peptide Directly Relieves Caspase-3 Inhibition by XIAP: Dynamic and Cooperative Regulation of XIAP by Smac/Diablo - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Structural basis for binding of Smac/DIABLO to the XIAP BIR3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Regulation of Apoptosis by Inhibitors of Apoptosis (IAPs) - PMC [pmc.ncbi.nlm.nih.gov]

- 19. portlandpress.com [portlandpress.com]

- 20. IAP proteins: sticking it to Smac - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Smac/Diablo antagonizes ubiquitin ligase activity of inhibitor of apoptosis proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Engineering ML-IAP to produce an extraordinarily potent caspase 9 inhibitor: implications for Smac-dependent anti-apoptotic activity of ML-IAP - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Overcoming cancer cell resistance to Smac mimetic induced apoptosis by modulating cIAP-2 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Design of small-molecule Smac mimetics as IAP antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Smac/DIABLO in Mitochondrial-Mediated Cell Death: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Programmed cell death, or apoptosis, is a fundamental biological process essential for tissue homeostasis and the elimination of damaged or unwanted cells. The intrinsic, or mitochondrial, pathway of apoptosis is a critical arm of this process, governed by a complex interplay of pro- and anti-apoptotic proteins. Central to this pathway is the Second Mitochondria-derived Activator of Caspases (Smac), also known as Direct IAP-Binding protein with low pI (DIABLO). This technical guide provides an in-depth examination of the function of Smac/DIABLO in mitochondrial-mediated cell death, detailing its mechanism of action, the signaling cascades it participates in, and the experimental methodologies used to investigate its function. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development in the fields of oncology and cellular biology.

Introduction to Mitochondrial-Mediated Apoptosis

The intrinsic pathway of apoptosis is initiated by a variety of intracellular stresses, such as DNA damage, growth factor withdrawal, or cytotoxic insults.[1] A key event in this pathway is the permeabilization of the outer mitochondrial membrane (MOMP), which is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins.[2] This family consists of anti-apoptotic members (e.g., Bcl-2, Bcl-xL) and pro-apoptotic members, which are further divided into effectors (e.g., BAX, BAK) and BH3-only proteins (e.g., BID, BIM).[3][4] Upon an apoptotic stimulus, BH3-only proteins activate BAX and BAK, leading to their oligomerization and the formation of pores in the outer mitochondrial membrane.[2] This permeabilization results in the release of several pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol, including cytochrome c and Smac/DIABLO.[5][6]

The Core Function of Smac/DIABLO: IAP Inhibition

Once in the cytosol, Smac/DIABLO's primary role is to promote apoptosis by neutralizing the Inhibitor of Apoptosis Proteins (IAPs).[5][7] IAPs, such as X-linked inhibitor of apoptosis protein (XIAP) and cellular IAP1 and 2 (cIAP1/2), are a family of endogenous proteins that suppress apoptosis by directly binding to and inhibiting caspases, the key executioner proteases of apoptosis.[8][9]

Smac/DIABLO is synthesized as a precursor protein and imported into the mitochondria, where its mitochondrial targeting sequence is cleaved to produce the mature form.[10] In response to apoptotic stimuli, mature Smac/DIABLO is released into the cytosol.[11] The N-terminus of mature Smac/DIABLO contains a conserved four-amino-acid motif (Ala-Val-Pro-Ile or AVPI) that is crucial for its function.[12] This motif binds to a specific groove in the Baculoviral IAP Repeat (BIR) domains of IAPs, particularly the BIR3 domain of XIAP and the BIR domains of cIAPs.[13][14] This binding competitively displaces caspases from the IAPs, thereby liberating them to execute the apoptotic program.[5]

Signaling Pathways Involving Smac/DIABLO

The signaling cascade involving Smac/DIABLO is a critical juncture in the commitment to apoptosis. The following diagram illustrates the central role of Smac/DIABLO in the intrinsic apoptotic pathway.

Quantitative Data on Smac/DIABLO Interactions

The efficacy of Smac/DIABLO and its mimetics is determined by their binding affinity to various IAP proteins. The dissociation constant (Kd) is a common metric used to quantify this interaction, with lower Kd values indicating stronger binding.

| Interacting Proteins | Binding Affinity (Kd) | Method | Reference |

| Smac peptide (AVPI) - XIAP BIR3 | ~0.4 µM | Fluorescence Polarization | [15] |

| Smac peptide (AVPF) - XIAP BIR3 | ~0.04 µM | Fluorescence Polarization | [15] |

| Smac peptide (ARPF) - XIAP BIR3 | ~0.02 µM | Fluorescence Polarization | [15] |

| Smac Mimetic (Birinapant) - cIAP1 | < 1 nM | Biochemical Assay | [13] |

| Smac Mimetic (Birinapant) - XIAP | 45 nM | Biochemical Assay | [13] |

Experimental Protocols for Investigating Smac/DIABLO Function

A variety of experimental techniques are employed to study the role of Smac/DIABLO in apoptosis. Detailed protocols for key assays are provided below.

Cellular Fractionation for Detection of Smac/DIABLO Release

This protocol allows for the separation of cytosolic and mitochondrial fractions to assess the translocation of Smac/DIABLO from the mitochondria to the cytosol upon apoptotic induction.

Materials:

-

Cell culture plates (100 mm)

-

Cell scraper

-

Fractionation Buffer (e.g., 20 mM HEPES-KOH pH 7.5, 10 mM KCl, 1.5 mM MgCl2, 1 mM EDTA, 1 mM EGTA, 1 mM DTT, 250 mM sucrose, with protease inhibitors)

-

Digitonin

-

Dounce homogenizer

-

Microcentrifuge and tubes

-

SDS-PAGE and Western blotting reagents

-

Antibodies: anti-Smac/DIABLO, anti-cytochrome c, anti-COX IV (mitochondrial marker), anti-GAPDH (cytosolic marker)

Procedure:

-

Culture cells to 70-80% confluency in 100 mm plates.

-

Induce apoptosis using the desired stimulus and include an untreated control.

-

Harvest cells by scraping and transfer to a pre-chilled microfuge tube.

-

Centrifuge at 600 x g for 5 minutes at 4°C. Discard the supernatant.

-

Wash the cell pellet with ice-cold PBS and centrifuge again.

-

Resuspend the pellet in 1 mL of ice-cold Fractionation Buffer.

-

Incubate on ice for 15 minutes.

-

Lyse the cells by passing the suspension through a 27-gauge needle 10-15 times or by using a Dounce homogenizer (20-30 strokes with a tight-fitting pestle).

-

Centrifuge the homogenate at 750 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

-

Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 20 minutes at 4°C to pellet the mitochondria.

-

The resulting supernatant is the cytosolic fraction. The pellet contains the mitochondria.

-

Resuspend the mitochondrial pellet in an appropriate volume of lysis buffer.

-

Determine the protein concentration of both cytosolic and mitochondrial fractions.

-

Analyze equal amounts of protein from each fraction by SDS-PAGE and Western blotting using antibodies against Smac/DIABLO, a cytosolic marker (e.g., GAPDH), and a mitochondrial marker (e.g., COX IV).[4]

In Vitro Caspase Activity Assay

This assay measures the activity of executioner caspases (e.g., caspase-3) in cell lysates, which is expected to increase following the release of Smac/DIABLO and its inhibition of IAPs.

Materials:

-

Cell lysate (prepared in a non-denaturing lysis buffer)

-

Assay Buffer (e.g., 20 mM HEPES pH 7.5, 10% glycerol, 2 mM DTT)

-

Fluorogenic caspase substrate (e.g., Ac-DEVD-AMC for caspase-3)

-

96-well black microplate

-

Fluorometer

Procedure:

-

Prepare cell lysates from treated and untreated cells.

-

Determine the protein concentration of each lysate.

-

In a 96-well black microplate, add 50 µg of protein from each lysate to separate wells.

-

Add Assay Buffer to a final volume of 100 µL per well.

-

Add the fluorogenic caspase substrate to a final concentration of 50 µM.[9]

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC).[9]

-

Caspase activity is proportional to the fluorescence signal.

Co-Immunoprecipitation of Smac/DIABLO and XIAP

This technique is used to demonstrate the physical interaction between Smac/DIABLO and an IAP, such as XIAP, in the cytosol of apoptotic cells.

Materials:

-

Cytosolic fractions from apoptotic and control cells (from Protocol 5.1)

-

Immunoprecipitation (IP) Lysis Buffer (e.g., 20 mM Tris-HCl pH 8.0, 137 mM NaCl, 1% NP-40, 2 mM EDTA, with protease inhibitors)

-

Primary antibody (e.g., anti-XIAP)

-

Protein A/G agarose beads

-

Wash Buffer (e.g., IP Lysis Buffer with lower detergent concentration)

-

Elution Buffer (e.g., SDS-PAGE sample buffer)

-

Western blotting reagents and antibodies (anti-Smac/DIABLO, anti-XIAP)

Procedure:

-

Pre-clear the cytosolic fractions by incubating with protein A/G agarose beads for 1 hour at 4°C.

-

Centrifuge and collect the supernatant.

-

Incubate the pre-cleared lysate with the anti-XIAP antibody overnight at 4°C with gentle rotation.

-

Add fresh protein A/G agarose beads and incubate for another 2-4 hours at 4°C.

-

Centrifuge to pellet the beads and discard the supernatant.

-

Wash the beads three times with ice-cold Wash Buffer.

-

Elute the bound proteins by adding Elution Buffer and boiling for 5 minutes.

-

Analyze the eluate by Western blotting for the presence of Smac/DIABLO and XIAP.[16]

Annexin V/Propidium Iodide (PI) Apoptosis Assay by Flow Cytometry

This is a standard method to quantify the percentage of apoptotic cells in a population.

Materials:

-

Treated and untreated cell suspensions

-

Annexin V-FITC (or other fluorophore)

-

Propidium Iodide (PI)

-

1X Binding Buffer (e.g., 10 mM HEPES/NaOH, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)

-

Flow cytometer

Procedure:

-